molecular formula C12H15Cl2NO2 B102060 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid CAS No. 17183-23-2

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid

Cat. No. B102060
CAS RN: 17183-23-2
M. Wt: 276.16 g/mol
InChI Key: UPHRSVSGLFZJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid, also known as Mechloroethamine, is a nitrogen mustard alkylating agent that has been used for many years in cancer chemotherapy. It was first synthesized in the 1940s and has since been used to treat a variety of cancers, including lymphoma, leukemia, and breast cancer. The chemical structure of Mechloroethamine consists of a benzene ring with a methyl group and two chloroethyl groups attached to an amino group.

Mechanism Of Action

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of tumor growth. The alkylating activity of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine is dependent on its ability to form reactive intermediates that can react with DNA.

Biochemical And Physiological Effects

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the immune system by suppressing the production of cytokines, which are important for immune function. 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can also cause damage to normal cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.

Advantages And Limitations For Lab Experiments

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has several advantages for use in lab experiments. It is a well-established and widely used alkylating agent, which makes it easy to compare results across different studies. It is also relatively easy to synthesize, and its chemical properties are well characterized. However, 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can be toxic to cells and can cause significant side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine. One area of interest is the development of new analogs of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine that have improved efficacy and reduced toxicity. Another area of research is the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with other chemotherapy agents to improve treatment outcomes. Additionally, there is interest in exploring the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with immunotherapy to enhance the immune response to cancer cells. Finally, there is ongoing research into the mechanisms of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine's activity, including its interactions with DNA and other cellular targets.

Synthesis Methods

The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine to produce 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been extensively studied for its potential use in cancer chemotherapy. It works by alkylating DNA, which prevents cancer cells from dividing and proliferating. It has been shown to be effective against a variety of cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and breast cancer.

properties

CAS RN

17183-23-2

Product Name

4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-8-10(12(16)17)2-3-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

UPHRSVSGLFZJPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl

Origin of Product

United States

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